molecular formula C18H15BrO3 B3230188 3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one CAS No. 129414-77-3

3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one

Cat. No. B3230188
CAS RN: 129414-77-3
M. Wt: 359.2 g/mol
InChI Key: XKANEMGKQYTWGN-UHFFFAOYSA-N
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Description

The compound “3-(4-bromophenyl)-6-ethyl-7-methoxy-4H-chromen-4-one” is a type of organic compound, likely a derivative of chromen-4-one. Chromen-4-one derivatives are often studied for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation and cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation or breaking of bonds in the chromen-4-one ring or the attached functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques, including spectroscopy and chromatography .

Mechanism of Action

The mechanism of action for similar compounds often involves interactions with biological targets. For example, some compounds interact with enzymes or receptors in the body, leading to various biological effects .

Safety and Hazards

Safety data sheets for similar compounds indicate that they may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Always handle chemicals with appropriate safety precautions.

Future Directions

Future research on similar compounds could involve further exploration of their biological activities, development of more efficient synthesis methods, and investigation of their potential applications in medicine and other fields .

properties

IUPAC Name

3-(4-bromophenyl)-6-ethyl-7-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO3/c1-3-11-8-14-17(9-16(11)21-2)22-10-15(18(14)20)12-4-6-13(19)7-5-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKANEMGKQYTWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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